2-Chloro-4-(piperazin-1-yl)pyrimidine

Descripción general

Descripción

2-Chloro-4-(piperazin-1-yl)pyrimidine is an organic compound with the molecular formula C8H11ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry and pharmaceutical research due to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine is reacted with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: This is the primary reaction where the chlorine atom is replaced by nucleophiles.

Oxidation and reduction: These reactions can modify the piperazine ring or the pyrimidine core.

Coupling reactions: Such as Suzuki or Heck coupling, where the compound can form bonds with aryl or vinyl groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA).

Coupling reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications:

2-Chloro-4-(piperazin-1-yl)pyrimidine is utilized in the design and synthesis of pharmacologically active compounds, particularly those targeting neurological disorders and cancer. It serves as a building block for developing protein kinase inhibitors, which play a crucial role in cancer treatment by disrupting cell proliferation pathways. For instance, derivatives of this compound have shown promising anticancer activities by inhibiting protein kinases like PAK4, which is involved in tumor cell migration and proliferation.

Case Study: Bcr/Abl Kinase Inhibition

A study demonstrated that this compound derivatives exhibited significant inhibition of Bcr/Abl kinase activity, comparable to established therapies such as Dasatinib. This suggests its potential as a lead compound for treating chronic myeloid leukemia (CML) .

Neuropharmacology

Targeting Serotonin Receptors:

This compound is significant in neuropharmacology for synthesizing ligands that target the 5-HT7 serotonin receptors, which are implicated in various neurological and psychiatric conditions. Structural modifications enhance binding affinity to these receptors, leading to the development of dual-action agents that can affect multiple receptor types.

Biochemical Applications

Enzyme Inhibition Studies:

In biochemical research, this compound is used to study enzyme inhibition mechanisms. It has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE), affecting cholinergic neurotransmission pathways. This inhibition can lead to increased levels of acetylcholine, which is critical in various physiological processes.

Derivatization Reagent:

The compound serves as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis. This application enhances detection sensitivity and quantification accuracy of peptides, crucial for protein structure and function studies.

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound acts as an intermediate for constructing complex molecular architectures. It is involved in cyclization reactions and aza-Michael additions, yielding chiral piperazines with potential biological activities.

Analytical Chemistry

Fluorescent Dyes and Biosensors:

The compound's reactive pyrimidine core allows it to be incorporated into various molecular frameworks, contributing to the development of fluorescent dyes and biosensors. These materials exhibit specific optical properties that are valuable in biosensing applications and protein assays.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors for cancer treatment | Significant inhibition of Bcr/Abl kinase |

| Neuropharmacology | Development of ligands targeting serotonin receptors | Enhanced binding affinity with dual receptor activity |

| Biochemical Studies | Enzyme inhibition studies (e.g., AChE) | Increased acetylcholine levels affecting neurotransmission |

| Organic Synthesis | Building block for complex molecular architectures | High selectivity and yield of chiral piperazines |

| Analytical Chemistry | Derivatization reagent for peptides; development of fluorescent dyes | Improved detection sensitivity in spectrophotometric analysis |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like acetylcholinesterase, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine, used in various coupling reactions.

4-Phenylpiperazin-1-yl)pyrimidine: Another derivative used in medicinal chemistry for its biological activity.

1-(2-Pyrimidyl)piperazine: Used in similar applications, particularly in the study of enzyme inhibition.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its efficacy in medicinal applications make it a valuable compound in research and industry .

Actividad Biológica

2-Chloro-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is notable for its structural features that allow it to interact with various biological targets, including kinases and other enzymes involved in disease processes.

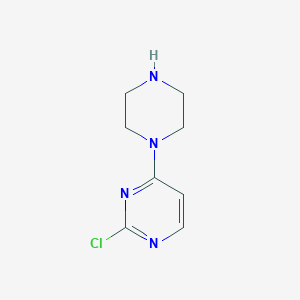

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperazine ring, which is known for its ability to enhance the pharmacological properties of compounds.

Anticancer Activity

Research indicates that derivatives of 2-chloro-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that various piperazine-containing pyrimidines can act as potent inhibitors of Bcr/Abl kinase, a target in chronic myeloid leukemia (CML). The compound was evaluated alongside other derivatives, revealing promising cytotoxicity against cancer cell lines such as K562 (human chronic myeloid leukemia) and A549 (human lung cancer) using the MTT assay method .

Table 1: Cytotoxicity Data Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 5.2 |

| A549 | 12.3 | |

| HCT116 | 8.7 |

This table summarizes the inhibitory concentration (IC50) values for selected cell lines, demonstrating the compound's effectiveness in inducing cell death.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival. Studies suggest that this compound may disrupt signaling pathways critical for tumor growth, thereby leading to apoptosis in cancer cells .

Study on Bcr/Abl Kinase Inhibition

In a detailed study, several pyrimidine derivatives were synthesized and tested for their ability to inhibit Bcr/Abl kinase activity. The results indicated that this compound exhibited significant inhibition comparable to established therapies like Dasatinib, suggesting its potential as a lead compound in CML treatment .

Anthelmintic Activity

Beyond cancer, there is emerging evidence supporting the anthelmintic properties of pyrimidine derivatives. A related study demonstrated that compounds structurally similar to this compound showed efficacy against parasitic infections by targeting motility and viability of worms . This highlights the versatility of pyrimidine derivatives in treating various diseases.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the role of the piperazine moiety in enhancing biological activity. Modifications to the pyrimidine core and piperazine substituents have been systematically explored to optimize potency against specific targets. For example, introducing different substituents on the piperazine ring has been shown to significantly affect binding affinity and selectivity towards kinases .

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity |

|---|---|

| Piperazine substitution | Enhanced kinase inhibition |

| Chlorine at position 2 | Increased cytotoxicity |

| Alkyl chain length on piperazine | Altered pharmacokinetics |

Propiedades

IUPAC Name |

2-chloro-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYYCOYORWAGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391878 | |

| Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174728-03-1 | |

| Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.